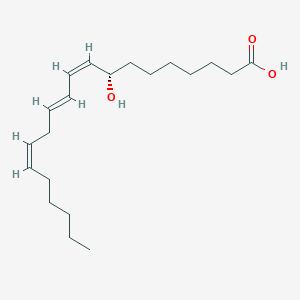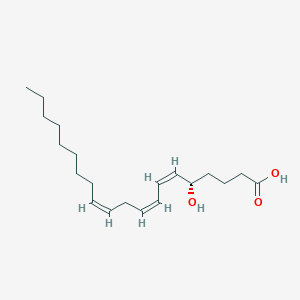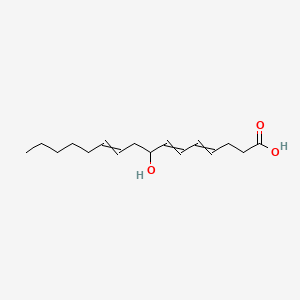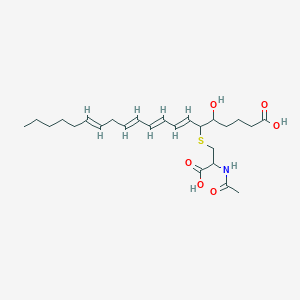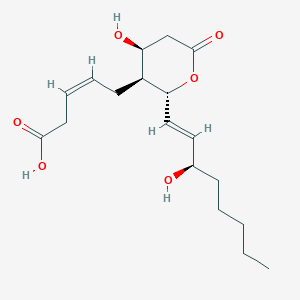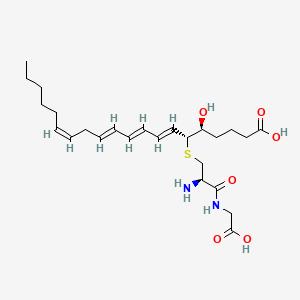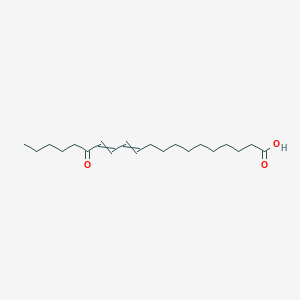
15-OxoEDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
15-OxoEDE is synthesized through the oxidation of 15-HEDE . The reaction involves the use of specific oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods typically involve large-scale oxidation processes, ensuring high purity and yield of this compound .
Analyse Chemischer Reaktionen
15-OxoEDE undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxo-eicosanoids.
Reduction: Reduction reactions can convert this compound back to its precursor, 15-HEDE.
Substitution: Various substitution reactions can occur at the oxo group or the double bonds in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
15-OxoEDE has several scientific research applications:
Chemistry: It is used as a reference compound in lipid biochemistry studies.
Biology: This compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research has shown that this compound can inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This makes it a potential candidate for developing anti-inflammatory drugs.
Industry: It is used in the production of high-purity lipid standards and in pharmaceutical development.
Wirkmechanismus
15-OxoEDE exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LO) with an IC50 of 55 µM . This inhibition is about two-fold lower than that of its precursor, 15-HEDE. The compound also interacts with other molecular targets and pathways involved in inflammation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
15-OxoEDE is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
15-HEDE: The precursor of this compound, which is also involved in lipid metabolism.
5-OxoETE: Another oxo-eicosanoid biosynthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by a specific dehydrogenase. It has potent inflammatory activity.
These compounds share structural similarities but differ in their specific biological roles and activities.
Eigenschaften
CAS-Nummer |
105835-44-7 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
15-oxoicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
InChI-Schlüssel |
QZCMHXPXGACWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
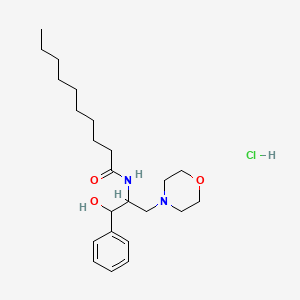
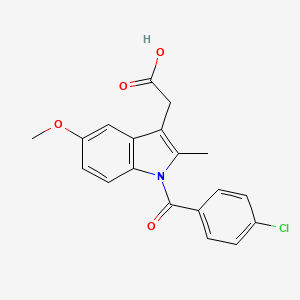
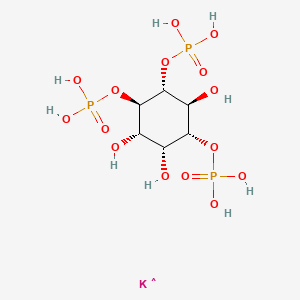


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
